Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Overview

Description

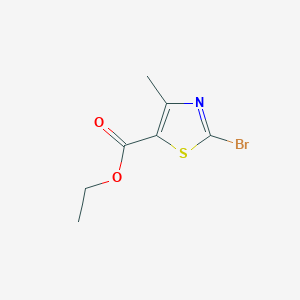

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0) is a brominated thiazole derivative with the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.11 g/mol . It is a crystalline solid with a melting point of 68°C and is commercially available at ≥97% purity (GC analysis) . Its structure features a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl ester moiety at the 5-position of the thiazole ring. The compound is utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the reactivity of the bromine substituent . Safety data indicate hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335), necessitating precautions during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-methylthiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The intermediate product, ethyl 2-bromo-3-oxobutanoate, is then reacted with thiourea to form the target compound . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key reagents and reaction conditions but may include additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2-bromo-4-methylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its unique thiazole structure allows for modifications that enhance biological activity, making it particularly valuable in developing antimicrobial agents and other therapeutics .

Case Study: Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific proteins involved in cancer cell proliferation, demonstrating micromolar inhibition of HSET (KIFC1), a protein critical for the survival of centrosome-amplified cancer cells . This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death—a promising avenue for cancer treatment strategies.

Agricultural Chemistry

Use in Agrochemicals:

In the agricultural sector, this compound is utilized in formulating agrochemicals such as fungicides and herbicides. The thiazole ring present in its structure contributes to its effectiveness against specific pests while minimizing harm to beneficial organisms .

Case Study: Fungicide Development

Research indicates that derivatives of this compound can be engineered to target fungal pathogens effectively. For instance, modifications to its structure have led to increased potency against common agricultural pests, enhancing crop protection strategies without adversely affecting non-target species .

Material Science

Applications in Specialty Polymers:

The compound is employed in creating specialty polymers and coatings. Its chemical properties can improve the durability and resistance of materials to environmental factors such as moisture and UV radiation .

Case Study: Polymer Enhancement

In recent experiments, this compound was incorporated into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability. These advancements are crucial for applications requiring robust materials under varying environmental conditions .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its derivatives have shown promise in modulating metabolic pathways and identifying potential therapeutic targets .

Case Study: Metabolic Pathway Insights

In biochemical research focusing on metabolic pathways, this compound has been instrumental in elucidating the mechanisms by which certain enzymes operate. For example, studies have demonstrated its ability to inhibit specific enzymes involved in metabolic syndromes, providing insights into new therapeutic approaches for managing these conditions .

Summary Table of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for antimicrobial agents; potential anticancer properties | Inhibition of HSET protein leading to cancer cell death |

| Agricultural Chemistry | Formulation of fungicides and herbicides; effective against specific pests | Enhanced crop protection with modified derivatives |

| Material Science | Creation of specialty polymers; improved durability and resistance | Advanced materials with enhanced mechanical properties |

| Biochemical Research | Studies on enzyme inhibition; insights into metabolic pathways | Identification of new therapeutic targets |

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to exhibit antileukemic activity by interfering with cellular processes in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Variations

Ethyl 2-Bromothiazole-4-Carboxylate (CAS: 100367-77-9)

- Molecular Formula: C₆H₆BrNO₂S

- Key Differences : Lacks the methyl group at the 4-position, with the ester group at the 4-position instead of the 5-position.

- However, the shifted ester group may alter regioselectivity in further functionalization .

Methyl 2-Bromo-5-Methylthiazole-4-Carboxylate (CAS: 100367-77-9)

- Molecular Formula: C₇H₇BrNO₂S

- Key Differences : Substitutes the ethyl ester with a methyl ester and positions the methyl group at the 5-position instead of the 4-position.

- Implications : The smaller ester group (methyl vs. ethyl) may lower lipophilicity, affecting solubility in organic solvents. The repositioned methyl group could influence hydrogen bonding or crystal packing .

Ethyl 2-Bromo-5-Chlorothiazole-4-Carboxylate (CAS: N/A)

- Molecular Formula: C₆H₅BrClNO₂S

- Key Differences : Replaces the 4-methyl group with a chlorine atom at the 5-position.

- This substitution also modifies electronic effects, impacting its suitability for Suzuki-Miyaura couplings .

Physical and Chemical Properties

- Lipophilicity : The ethyl ester and 4-methyl group in the target compound confer higher LogP compared to analogs with methyl esters or fewer alkyl substituents, suggesting greater membrane permeability .

- Thermal Stability : The target compound’s defined melting point (68°C) indicates crystalline purity, advantageous for reproducible synthetic applications .

Biological Activity

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS No. 22900-83-0) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine atom at the 2-position and a methyl group at the 4-position. The presence of the carboxylate functional group enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrNO2S |

| Molecular Weight | 251.15 g/mol |

| Appearance | White powder |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant inhibitory effects against various microbial strains due to its structural characteristics, which allow it to interact with microbial enzymes or cellular processes .

Case Study: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating potent antimicrobial activity.

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific proteins involved in cancer cell proliferation and survival.

Mechanism of Action

The compound has been reported to inhibit HSET (KIFC1), a protein that plays a crucial role in mitotic spindle assembly in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death through aberrant cell division. In vitro studies revealed an IC50 value for HSET inhibition at approximately 2.7 μM, demonstrating its potential as a therapeutic agent .

Table: Inhibition Potency Against HSET

| Compound | IC50 (μM) | Selectivity Against Eg5 |

|---|---|---|

| This compound | 2.7 | High |

| Other Thiazole Derivatives | Varies | Varies |

Pharmacokinetics and Toxicology

This compound is noted for its favorable pharmacokinetic properties. It is permeable across the blood-brain barrier (BBB) and does not significantly inhibit P-glycoprotein (P-gp), suggesting a lower likelihood of drug-drug interactions related to transport mechanisms . However, it has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which may influence its metabolism and safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-bromo-4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting ethyl 2-bromoacetate with thiourea derivatives under basic conditions to form the thiazole ring, followed by bromination and esterification steps . Optimization includes controlling temperature (60–80°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., bromine at C2, methyl at C4) .

- IR : Peaks at ~1700 cm (ester C=O) and ~3100 cm (thiazole C-H) .

- Mass Spectrometry : ESI-MS to verify molecular weight (250.11 g/mol) and bromine isotope patterns .

- Melting Point : 68°C (lit. value) to assess purity .

Q. How can crystallographic data be obtained and interpreted for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used. Crystals are grown via slow evaporation (e.g., petroleum ether/ethyl acetate, 95:5). SHELX software refines the structure, identifying hydrogen bonds (C-H···O/N) and π-π stacking interactions .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer : Hirshfeld surface analysis reveals dominant H···H (34.4%) and C-H···O interactions, with minimal C···C contributions (2.5%). Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns, while π-π stacking (thiazole rings) stabilizes the lattice .

Q. How can computational modeling predict reactivity or stability of this compound in synthetic applications?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic (C2-Br) and nucleophilic (ester carbonyl) sites. Conformational analysis (Cremer-Pople puckering parameters) evaluates ring planarity, influencing reaction pathways .

Q. What mechanistic insights explain the bromine atom’s role in cross-coupling reactions?

- Methodological Answer : The C-Br bond undergoes Suzuki-Miyaura coupling via Pd-catalyzed oxidative addition. Steric effects from the methyl group (C4) and electron-withdrawing ester (C5) modulate reaction rates. In situ B NMR tracks boron intermediates .

Q. Safety and Handling Considerations

Properties

IUPAC Name |

ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBIOWPDDZPIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384968 | |

| Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22900-83-0 | |

| Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.